4-Chloro-3-propylbenzoic acid

Overview

Description

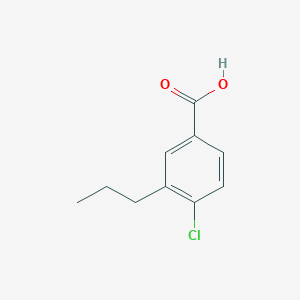

4-Chloro-3-propylbenzoic acid: is an organic compound with the molecular formula C10H11ClO2 . It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a propyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-propylbenzoic acid typically involves the chlorination of 3-propylbenzoic acid. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the fourth position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-propylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminium hydride.

Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Lithium aluminium hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Reduction: Formation of 4-chloro-3-propylbenzyl alcohol.

Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

Scientific Research Applications

4-Chloro-3-propylbenzoic acid is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-propylbenzoic acid involves its interaction with specific molecular targets. The chlorine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

4-Chlorobenzoic acid: Lacks the propyl group, making it less hydrophobic.

3-Propylbenzoic acid: Lacks the chlorine atom, affecting its reactivity and interaction with biological targets.

4-Chloro-3-methylbenzoic acid: Has a methyl group instead of a propyl group, leading to differences in physical and chemical properties.

Uniqueness

4-Chloro-3-propylbenzoic acid is unique due to the presence of both the chlorine atom and the propyl group, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it suitable for specific applications in research and industry .

Biological Activity

4-Chloro-3-propylbenzoic acid, a substituted benzoic acid derivative, has garnered attention in various fields including pharmacology, biochemistry, and environmental science due to its unique biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

This compound has the molecular formula and a molecular weight of 198.65 g/mol. The structure features a benzene ring substituted with a propyl group and a chlorine atom at the para position relative to the carboxylic acid group. This configuration is crucial for its biological activity.

Physical Properties

- Melting Point : Approximately 70 °C

- Solubility : Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes, notably cytochrome P450 (CYP) enzymes. These enzymes play a pivotal role in drug metabolism and the detoxification of xenobiotics. The compound's interaction with CYP enzymes results in its oxidation, leading to the formation of hydroxylated metabolites which may possess different biological activities compared to the parent compound.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it disrupts microbial cell membranes, leading to cell lysis. This property makes it a candidate for use as a preservative in pharmaceuticals and cosmetics .

Cytotoxicity and Cell Proliferation

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines at certain concentrations. For instance, it has been shown to induce apoptosis in specific cancer types, suggesting potential therapeutic applications .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of this compound against various bacterial strains. The results indicated that the compound inhibited growth at concentrations as low as 50 µg/mL, with complete inhibition observed at higher concentrations.

- Cytotoxic Effects on Cancer Cells : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure .

The biological activity of this compound is attributed to its ability to bind to specific enzyme sites, particularly those involved in metabolic pathways. It appears to modulate enzyme activity by altering substrate binding or by acting as an allosteric regulator .

Metabolic Pathways

The compound undergoes metabolic transformations primarily through CYP-mediated oxidation, leading to various hydroxylated products. These metabolites may exhibit different pharmacological properties compared to their parent compound, thereby influencing their overall biological effects .

Research Applications

This compound is utilized in various research applications:

- Pharmaceutical Development : Investigated for its potential use as an antimicrobial agent or anticancer drug.

- Biochemical Research : Used as a model compound to study enzyme kinetics and metabolic pathways.

- Environmental Studies : Assessed for its persistence and degradation in environmental matrices due to its potential impact on ecosystems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3-propylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 4-chlorobenzoic acid with propyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Reaction optimization includes controlling temperature (50–80°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios to minimize byproducts like over-alkylated derivatives. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H NMR : The propyl group’s triplet (δ 0.9–1.0 ppm, CH₃) and multiplet (δ 1.4–1.6 ppm, CH₂) distinguish it from isopropyl or cyclopropyl substituents.

- ¹³C NMR : A carbonyl signal near δ 170 ppm confirms the carboxylic acid.

- IR : Broad O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) validate the acid functionality. Conflicting data may arise from impurities; iterative solvent recrystallization or preparative TLC is recommended .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture, which may hydrolyze the chloro substituent. Use gloveboxes for hygroscopic intermediates. Waste disposal requires neutralization (e.g., NaOH) before incineration .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set model the molecule’s HOMO-LUMO gaps, electrostatic potential surfaces, and acid dissociation constants (pKa). Exact exchange terms improve accuracy for π-π interactions in dimeric forms . Validate computational results with experimental UV-Vis spectra (λ_max ~270 nm for the aromatic system) .

Q. What strategies address conflicting crystallographic data during structure elucidation of this compound complexes?

- Methodological Answer : Use SHELXL for refinement:

- Apply restraints to bond lengths (e.g., C-Cl: 1.74 Å) and angles.

- Analyze residual electron density maps to identify disordered solvent/ligands.

- Cross-validate with powder XRD to confirm phase purity. For metal complexes, EXAFS can clarify coordination geometry discrepancies .

Q. How does substituent positioning (chloro vs. propyl) influence the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Compare binding affinities of positional isomers.

- SAR Analysis : The chloro group’s meta position enhances steric hindrance, while the propyl chain modulates lipophilicity (logP ~2.8). Validate with enzyme kinetics (IC₅₀ assays) and compare with 4-chloro-5-propyl analogues .

Q. What catalytic systems enable selective functionalization of this compound without dehalogenation?

- Methodological Answer : Palladium/copper bimetallic catalysts (e.g., Pd(OAc)₂/CuI) in DMF enable Suzuki-Miyaura coupling at the chloro position while preserving the carboxylic acid. Optimize ligand choice (e.g., XPhos) and base (K₂CO₃) to suppress protodehalogenation. Monitor reaction progress via LC-MS .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical (DFT) and experimental pKa values for this compound?

- Methodological Answer :

Properties

IUPAC Name |

4-chloro-3-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTNVPFKUYHPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.